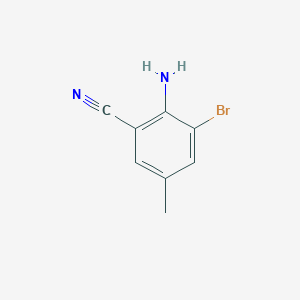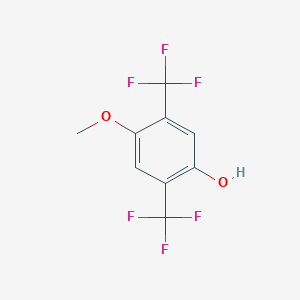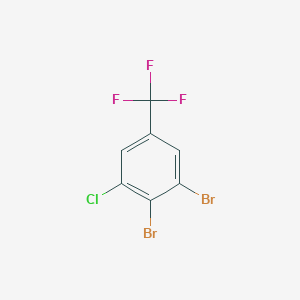
3-Chloro-4,5-dibromobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,5-dibromobenzotrifluoride is an organic compound with the molecular formula C(_7)H(_2)Br(_2)ClF(_3) It is a halogenated aromatic compound, characterized by the presence of chlorine, bromine, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dibromobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 3-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4,5-dibromobenzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine or bromine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-dibromobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 3-Chloro-4,5-dibromobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (chlorine, bromine, and trifluoromethyl) on the benzene ring can influence the reactivity and selectivity of the compound. These groups can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,5-dichlorobenzotrifluoride: Similar in structure but with different halogen substitution patterns.
3,5-Dibromobenzotrifluoride: Lacks the chlorine atom, which can lead to different reactivity and applications.
3-Chloro-4,5-diaminobenzotrifluoride: Contains amino groups instead of bromine atoms, resulting in different chemical properties.
Uniqueness
3-Chloro-4,5-dibromobenzotrifluoride is unique due to its specific combination of halogen atoms and trifluoromethyl group, which imparts distinct chemical properties. This combination can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C7H2Br2ClF3 |
|---|---|
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
1,2-dibromo-3-chloro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2ClF3/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H |
InChI-Schlüssel |
FETMNULSHVOYOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
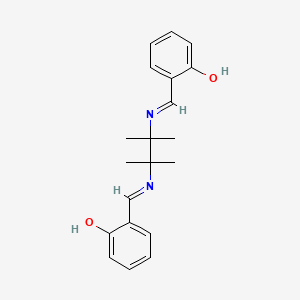


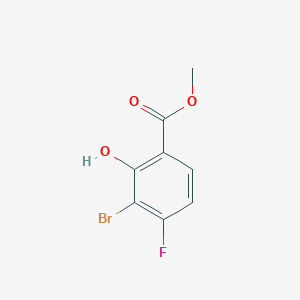
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

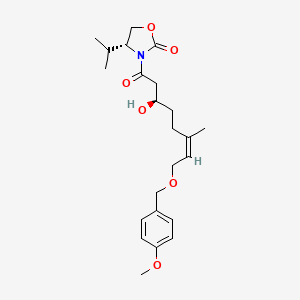
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
